Dimethyl 3-bromopyridine-2,5-dicarboxylate
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Overview
Description
Dimethyl 3-bromopyridine-2,5-dicarboxylate is an organic compound with the molecular formula C9H8BrNO4 It is a derivative of pyridine, a basic heterocyclic organic compound
Preparation Methods
Synthetic Routes and Reaction Conditions: Dimethyl 3-bromopyridine-2,5-dicarboxylate can be synthesized through several methods. One common approach involves the bromination of dimethyl pyridine-2,5-dicarboxylate using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as AIBN (azobisisobutyronitrile). The reaction is typically carried out in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale bromination processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: Dimethyl 3-bromopyridine-2,5-dicarboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering its oxidation state and functional groups.
Coupling Reactions: It can undergo coupling reactions with other aromatic compounds to form more complex structures.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium methoxide or potassium tert-butoxide in an aprotic solvent like dimethyl sulfoxide (DMSO).
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyridine derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound .
Scientific Research Applications
Dimethyl 3-bromopyridine-2,5-dicarboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its effects on biological systems.
Industry: It is used in the production of specialty chemicals, agrochemicals, and materials science.
Mechanism of Action
The mechanism by which dimethyl 3-bromopyridine-2,5-dicarboxylate exerts its effects involves its interaction with specific molecular targets and pathways. For instance, it can act as an inhibitor of certain enzymes or as a ligand that binds to specific receptors. The exact molecular targets and pathways depend on the specific application and context of its use .
Comparison with Similar Compounds
Dimethyl 5-bromopyridine-2,3-dicarboxylate: Another brominated pyridine derivative with similar chemical properties.
Dimethyl 3,5-dibromopyridine-2,4-dicarboxylate: A compound with two bromine atoms, offering different reactivity and applications.
Dimethyl 3-chloropyridine-2,5-dicarboxylate: A chlorinated analogue with distinct chemical behavior.
Uniqueness: Its bromine atom at the 3-position and ester groups at the 2 and 5 positions provide a versatile platform for further chemical modifications and applications .
Properties
Molecular Formula |
C9H8BrNO4 |
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Molecular Weight |
274.07 g/mol |
IUPAC Name |
dimethyl 3-bromopyridine-2,5-dicarboxylate |
InChI |
InChI=1S/C9H8BrNO4/c1-14-8(12)5-3-6(10)7(11-4-5)9(13)15-2/h3-4H,1-2H3 |
InChI Key |
RFKJPTLLZPRMSF-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC(=C(N=C1)C(=O)OC)Br |
Origin of Product |
United States |
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